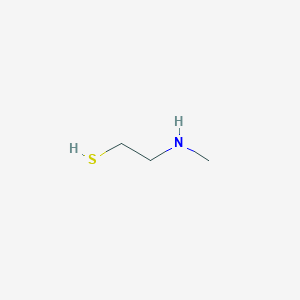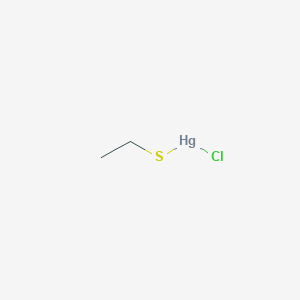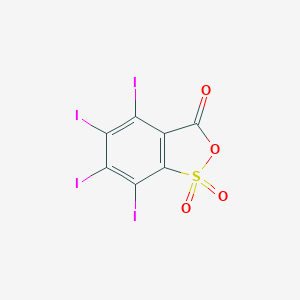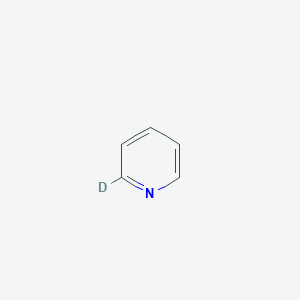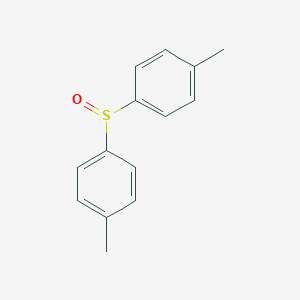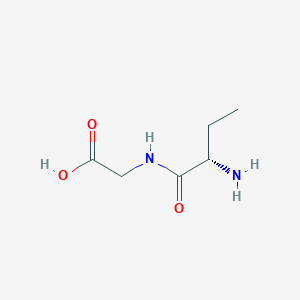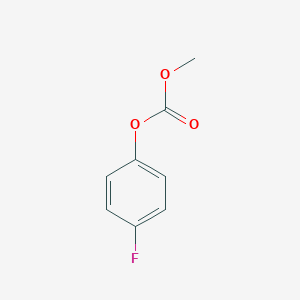
Carbonic acid, p-fluorophenyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, p-fluorophenyl methyl ester (CF3) is a synthetic compound that has been used extensively in scientific research. This compound is a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and renal function. The ability of CF3 to inhibit carbonic anhydrase enzymes has made it a valuable tool for studying the role of these enzymes in different biological systems.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, p-fluorophenyl methyl ester has been used in a wide range of scientific research applications. One of the most common uses of Carbonic acid, p-fluorophenyl methyl ester is in the study of carbonic anhydrase enzymes. Carbonic acid, p-fluorophenyl methyl ester has been used to investigate the role of carbonic anhydrase enzymes in various physiological processes such as acid-base balance, respiration, and renal function. Carbonic acid, p-fluorophenyl methyl ester has also been used to study the effects of carbonic anhydrase inhibitors on cancer cells and to develop new drugs for the treatment of cancer.
Wirkmechanismus
Carbonic acid, p-fluorophenyl methyl ester inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to carbonic acid, which is a crucial step in various physiological processes. Carbonic acid, p-fluorophenyl methyl ester has been shown to be a potent inhibitor of carbonic anhydrase enzymes and has been used to study the structure and function of these enzymes.
Biochemische Und Physiologische Effekte
Carbonic acid, p-fluorophenyl methyl ester has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes by Carbonic acid, p-fluorophenyl methyl ester can lead to changes in acid-base balance, respiration, and renal function. Carbonic acid, p-fluorophenyl methyl ester has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. However, the exact mechanisms of these effects are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Carbonic acid, p-fluorophenyl methyl ester has several advantages as a tool for scientific research. It is a potent inhibitor of carbonic anhydrase enzymes, making it useful for studying the role of these enzymes in different biological systems. Carbonic acid, p-fluorophenyl methyl ester is also relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to the use of Carbonic acid, p-fluorophenyl methyl ester in lab experiments. Carbonic acid, p-fluorophenyl methyl ester can be toxic at high concentrations, which can limit its use in some experiments. Additionally, Carbonic acid, p-fluorophenyl methyl ester has a short half-life in vivo, which can make it difficult to study its effects in living organisms.
Zukünftige Richtungen
There are several future directions for research on Carbonic acid, p-fluorophenyl methyl ester. One area of research is the development of new carbonic anhydrase inhibitors based on the structure of Carbonic acid, p-fluorophenyl methyl ester. These inhibitors could be used to develop new drugs for the treatment of cancer and other diseases. Another area of research is the study of the effects of Carbonic acid, p-fluorophenyl methyl ester on other physiological processes outside of carbonic anhydrase inhibition. Finally, the development of new methods for delivering Carbonic acid, p-fluorophenyl methyl ester to living organisms could help to overcome some of the limitations of this compound in lab experiments.
Conclusion
In conclusion, carbonic acid, p-fluorophenyl methyl ester (Carbonic acid, p-fluorophenyl methyl ester) is a valuable tool for scientific research. This compound is a potent inhibitor of carbonic anhydrase enzymes and has been used to study the role of these enzymes in various physiological processes. Carbonic acid, p-fluorophenyl methyl ester has also been shown to have anti-cancer effects and has potential applications in the development of new drugs for the treatment of cancer and other diseases. While there are some limitations to the use of Carbonic acid, p-fluorophenyl methyl ester in lab experiments, the future directions for research on this compound are promising.
Synthesemethoden
The synthesis of Carbonic acid, p-fluorophenyl methyl ester involves the reaction of p-fluorobenzaldehyde with methyl trifluoromethanesulfonate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain Carbonic acid, p-fluorophenyl methyl ester as a white solid. This synthesis method has been well-established and is widely used in scientific research.
Eigenschaften
IUPAC Name |
(4-fluorophenyl) methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-11-8(10)12-7-4-2-6(9)3-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFCAHCJHDKMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, p-fluorophenyl methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



